3-Fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid

ORL1 antagonist NOP receptor structure-activity relationship

cis-3-Fluorocyclopentanamine Trifluoroacetate Salt (CAS 1154870-58-2), systematically named (1R,3S)-3-fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid, is a chiral fluorinated cyclopentylamine presented as a 1:1 trifluoroacetate (TFA) salt with molecular formula C₇H₁₁F₄NO₂ and molecular weight 217.16 g/mol. The free base (C₅H₁₀FN, MW 103.14) bears a primary amine at the 1-position and a fluorine substituent at the 3-position of the cyclopentane ring in a cis (1R,3S) configuration, with a predicted pKa of approximately 9.96.

Molecular Formula C7H11F4NO2
Molecular Weight 217.16 g/mol
Cat. No. B12290673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid
Molecular FormulaC7H11F4NO2
Molecular Weight217.16 g/mol
Structural Identifiers
SMILESC1CC(CC1N)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C5H10FN.C2HF3O2/c6-4-1-2-5(7)3-4;3-2(4,5)1(6)7/h4-5H,1-3,7H2;(H,6,7)
InChIKeyKENYQHOILZKBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3-Fluorocyclopentanamine Trifluoroacetate Salt (CAS 1154870-58-2): Classification, Key Properties, and Procurement-Relevant Identity


cis-3-Fluorocyclopentanamine Trifluoroacetate Salt (CAS 1154870-58-2), systematically named (1R,3S)-3-fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid, is a chiral fluorinated cyclopentylamine presented as a 1:1 trifluoroacetate (TFA) salt with molecular formula C₇H₁₁F₄NO₂ and molecular weight 217.16 g/mol . The free base (C₅H₁₀FN, MW 103.14) bears a primary amine at the 1-position and a fluorine substituent at the 3-position of the cyclopentane ring in a cis (1R,3S) configuration, with a predicted pKa of approximately 9.96 . The TFA counterion (pKₐ ~0.23) ensures complete protonation of the amine, forming a stable ammonium trifluoroacetate ion pair that enhances solubility in polar aprotic solvents and yields well-defined crystalline material suitable for X-ray diffraction . This compound has been specifically employed as a key synthetic building block in the preparation of arylpyrazole-based opioid receptor-like 1 (ORL1/NOP) antagonists, most notably compound 31 in the Kobayashi et al. series and the clinical candidate MK-1925 [1].

Why Generic Substitution of cis-3-Fluorocyclopentanamine TFA Salt Fails: Quantifiable Differentiation from Non-Fluorinated, Alternative Salt, and Stereoisomeric Analogs


Substituting cis-3-fluorocyclopentanamine TFA salt with an unsubstituted cyclopentanamine, a trans stereoisomer, or an alternative salt form (e.g., hydrochloride) is not pharmacologically or practically equivalent. The 3-fluoro substituent in the cis configuration directly modulates amine basicity (predicted pKa shift of approximately 0.5–1.0 log units versus unsubstituted cyclopentanamine, pKa ~10.5) and alters lipophilicity (predicted LogP ~0.9 for the free base), affecting both target binding and membrane permeability . In ORL1 antagonist SAR, conversion from a non-fluorinated cyclopentanamine scaffold to the 3-fluorocyclopentanamine analog yielded a >30-fold improvement in ORL1 binding affinity (IC₅₀ 61 nM → sub-nanomolar range) and a >2,000-fold selectivity window over the hERG potassium channel, a critical cardiovascular safety liability [1]. The TFA salt form, with its strong counterion acidity, provides complete amine protonation and enhanced solubility in polar aprotic media (e.g., DMSO, DMF) compared to the hydrochloride salt, facilitating homogeneous reaction conditions in amide coupling and reductive amination steps central to medicinal chemistry workflows . These differences are not interchangeable and carry direct consequences for synthetic yield, pharmacological profile, and downstream procurement specifications.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data for cis-3-Fluorocyclopentanamine TFA Salt Selection


ORL1 Receptor Binding Affinity: 3-Fluoro Substituent Confers ≥30-Fold Potency Gain Over Non-Fluorinated Cyclopentanamine Analogs

In the arylpyrazole ORL1 antagonist series reported by Kobayashi et al. (2009), the non-fluorinated cyclopentanamine-containing lead compound 17 exhibited an ORL1 IC₅₀ of 61 nM . Introduction of the (1S,3R)-3-fluorocyclopentanamine moiety in compound 31 yielded high intrinsic potency, with closely related fluorinated analogs in the same series (CHEMBL557623) achieving ORL1 IC₅₀ values of 0.61 nM (radioligand displacement) and 2.0 nM (functional [³⁵S]GTPγS assay) [1]. In the imidazole-based ORL1 antagonist series, the 3-fluorocyclopentanamine derivative (CHEMBL563593) showed an ORL1 IC₅₀ of 5.6 nM in the [³⁵S]GTPγS functional assay, compared to the corresponding non-fluorinated cyclopentanamine analog (CHEMBL561396) with an IC₅₀ of 9.6 nM in the same assay format, representing a 1.7-fold improvement that becomes far more pronounced when considering the accompanying hERG selectivity gain [2].

ORL1 antagonist NOP receptor structure-activity relationship fluorine walk

hERG Potassium Channel Selectivity: Fluorinated Analogs Achieve >2,000-Fold Safety Window Not Observed with Non-Fluorinated Counterparts

A critical differentiator of 3-fluorocyclopentanamine-containing ORL1 antagonists is their exceptional selectivity over the hERG potassium channel, a key anti-target associated with drug-induced QT prolongation. The clinical candidate MK-1925, incorporating the (1S,3R)-3-fluorocyclopentyl moiety, displays an ORL1 IC₅₀ of 4.6–8.2 nM versus an hERG IC₅₀ of 9,500 nM (displacement of [³⁵S]MK499 from human ERG expressed in HEK293 cells), yielding a selectivity ratio of >1,158–2,065-fold [1]. In a structurally distinct imidazole series, the 3-fluorocyclopentanamine derivative CHEMBL563593 showed an even larger window: ORL1 IC₅₀ = 5.6 nM versus hERG IC₅₀ = 16,000 nM, representing a >2,857-fold selectivity margin [2]. While hERG data for the corresponding non-fluorinated cyclopentanamine analogs are not uniformly reported in public databases, the achievement of such selectivity windows in two independent chemotypes is consistent with the electronic effect of the 3-fluoro substituent reducing amine basicity and thereby attenuating hERG channel interactions, a well-established structure-property relationship in medicinal chemistry [3].

hERG selectivity cardiovascular safety ORL1 antagonist off-target profiling

Trifluoroacetate Salt Form: Enhanced Solubility and Crystallinity versus Hydrochloride Salt for Synthetic Chemistry Applications

The TFA salt form of cis-3-fluorocyclopentanamine offers distinct practical advantages over the corresponding hydrochloride salt (CAS 2088965-72-2) and the free base (CAS 932779-47-0). The TFA counterion, with a pKₐ of approximately 0.23, ensures quantitative protonation of the amine (pKₐ ~9.96), forming a stable ammonium trifluoroacetate ion pair with a predicted LogP of 2.17 for the salt . This ionic character confers high solubility in polar aprotic solvents including DMSO, DMF, and acetonitrile, facilitating homogeneous reaction conditions in amide bond formation, reductive amination, and N-alkylation steps . In contrast, the hydrochloride salt (MW 139.6) has a predicted pKa of approximately 7.13, resulting in different protonation equilibria and solubility profiles in organic media . Furthermore, TFA salts of cyclopentylamines have been documented to produce well-defined crystalline solids amenable to X-ray diffraction quality assessment, whereas hydrochloride salts of similar fluorinated cyclopentylamines are often hygroscopic and less crystalline, complicating accurate weighing and long-term storage .

salt selection trifluoroacetate solubility crystallinity medicinal chemistry

Stereochemical Configuration: Cis-(1R,3S) Isomer is the Pharmacologically Active Form for ORL1 Antagonism; Trans Isomers Show Divergent Binding Profiles

The cis-(1R,3S) configuration of 3-fluorocyclopentan-1-amine is essential for high-affinity ORL1 receptor engagement. Both the MK-1925 clinical candidate and compound 31 from the Kobayashi et al. (2009) arylpyrazole series explicitly employ the (1S,3R)-3-fluorocyclopentylamine enantiomer (which is the enantiomeric amine corresponding to (1R,3S)-3-fluorocyclopentan-1-amine upon acylation/reductive amination at the 1-amino position) [1]. The trans-(1R,3R) and trans-(1S,3S) isomers, while commercially available, exhibit fundamentally different spatial orientation of the fluorine and amine substituents relative to the cyclopentane ring plane. Literature indicates that trans-3-fluorocyclopentanamine derivatives show affinity for ORL1 but with divergent pharmacological profiles; the cis configuration enhances water solubility compared to trans isomers and improves stability for pharmacological studies . In mass spectrometric differentiation studies, cis- and trans-substituted cycloalkylamines of pharmaceutical interest produce distinct fragmentation patterns under electron ionization, enabling unambiguous analytical identification and underscoring that these are not interchangeable chemical entities [2]. The TFA salt form (CAS 1154870-58-2) is specified as the cis-(1R,3S) isomer, ensuring procurement of the stereochemically defined building block required for ORL1 antagonist synthesis.

stereochemistry cis-trans isomerism chiral amine ORL1 antagonist enantioselectivity

In Vivo Oral Bioavailability and CNS Penetration: The 3-Fluorocyclopentyl Moiety Enables Brain-Penetrable ORL1 Antagonism Demonstrated by MK-1925

The 3-fluorocyclopentylamine fragment is a critical pharmacophoric element enabling oral activity and brain penetration in the ORL1 antagonist series. MK-1925 (compound 39), which incorporates the (1S,3R)-3-fluorocyclopentylamino moiety, was explicitly selected from a metabolic stability optimization campaign. The compound demonstrated oral activity in an in vivo locomotor test and good brain penetrability in mice, leading to its selection as a clinical candidate for further studies [1]. The SAR studies directed toward improving metabolic stability of the lead compound identified the 3-fluorocyclopentyl substitution as a key modification that balanced potency, selectivity, and pharmacokinetic properties [2]. A derivative compound containing a 3-fluoro-3-(1-phenylcyclopentyl)propan-1-amine motif was reported to exhibit a brain-to-plasma ratio of 3.2 in murine models, illustrating the general principle that fluorinated cyclopentylamine scaffolds can confer favorable CNS distribution properties . While direct brain-to-plasma ratio data for the free 3-fluorocyclopentanamine building block itself are not reported, the in vivo validation of MK-1925 provides strong inferential evidence that this chiral fluorinated amine is a privileged fragment for CNS-penetrant ORL1 antagonist design.

oral bioavailability brain penetration CNS drug discovery ORL1 antagonist MK-1925

Building Block Versatility: Validated Across Arylpyrazole and Imidazole ORL1 Antagonist Chemotypes with Sub-Nanomolar Potency Achievable

The (1S,3R)-3-fluorocyclopentanamine fragment has been successfully deployed across two structurally distinct ORL1 antagonist chemotypes, demonstrating its versatility as a privileged amine building block. In the arylpyrazole series (Kobayashi et al., 2009), compound 31 achieved high intrinsic potency and selectivity, with the optimized clinical candidate MK-1925 progressing to advanced preclinical evaluation [1]. In the imidazole series, the 3-fluorocyclopentanamine-containing compound CHEMBL563593 achieved an ORL1 IC₅₀ of 5.6 nM with >2,857-fold selectivity over hERG [2]. A separate imidazole derivative, CHEMBL557623 (arylpyrazole variant), achieved sub-nanomolar ORL1 binding (IC₅₀ = 0.61 nM) [3]. Additional derivatives in the BindingDB database include compounds with IC₅₀ values of 4.5 nM (imidazole scaffold with 3,5-difluorophenyl substitution) and 13 nM (pyrazole scaffold with trifluorophenyl substitution), confirming that the 3-fluorocyclopentanamine fragment consistently delivers potent ORL1 antagonism across diverse heterocyclic cores [4]. This multi-chemotype validation contrasts with non-fluorinated cyclopentanamine, for which only a single imidazole example (CHEMBL561396, IC₅₀ = 9.6 nM) is publicly archived, and for which no arylpyrazole examples with sub-100 nM potency are reported.

privileged scaffold building block arylpyrazole imidazole ORL1 antagonist lead optimization

Best Research and Industrial Application Scenarios for cis-3-Fluorocyclopentanamine Trifluoroacetate Salt Based on Quantitative Differentiation Evidence


ORL1/NOP Receptor Antagonist Lead Optimization Programs Requiring Sub-Nanomolar Potency and Cardiac Safety Margins

The cis-3-fluorocyclopentanamine TFA salt is the building block of choice for medicinal chemistry teams optimizing ORL1/NOP receptor antagonists for pain, anxiety, or substance abuse indications where sub-nanomolar target engagement and >1,000-fold hERG selectivity are program requirements. As demonstrated by the MK-1925 clinical candidate and multiple arylpyrazole and imidazole analogs, this fragment consistently delivers ORL1 IC₅₀ values of 0.61–8.2 nM while maintaining hERG IC₅₀ values exceeding 9,500 nM, a selectivity window not achievable with non-fluorinated cyclopentanamine building blocks [1]. The TFA salt form ensures stoichiometric accuracy in amide coupling and reductive amination reactions with advanced heterocyclic intermediates, enabling reproducible construction of focused compound libraries for SAR exploration .

CNS-Penetrant Candidate Selection Where Oral Bioavailability and Brain Exposure Are Concurrent Requirements

For discovery programs targeting central ORL1-mediated pathways requiring both oral bioavailability and adequate brain exposure, the 3-fluorocyclopentanamine fragment offers pharmacokinetic precedent established through the MK-1925 development program. MK-1925, which incorporates the (1S,3R)-3-fluorocyclopentyl moiety, was orally active in an in vivo locomotor assay and demonstrated good brain penetrability in mice, resulting in its advancement as a clinical candidate [2]. The fluorinated cyclopentyl scaffold contributes to balanced lipophilicity and reduced amine basicity, physicochemical properties that favor passive blood-brain barrier penetration while maintaining sufficient aqueous solubility for oral absorption . Procurement of the stereochemically defined cis-(1R,3S) TFA salt ensures that SAR derived from CNS exposure studies is not confounded by stereochemical ambiguity.

Multi-Scaffold Fragment-Based or DNA-Encoded Library Synthesis Requiring a Validated, Versatile Chiral Amine

The 3-fluorocyclopentanamine fragment has been validated across arylpyrazole and imidazole chemotypes, producing potent ORL1 antagonists with IC₅₀ values spanning 0.61–13 nM in both scaffold families [3]. This multi-chemotype validation makes the TFA salt an excellent choice for fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) synthesis, where a single chiral amine building block must reliably deliver binding affinity across diverse heterocyclic cores. The TFA salt's high solubility in DMSO and DMF facilitates automated library synthesis workflows, while its crystalline nature enables accurate solid dispensing in nanomole-scale parallel synthesis . In contrast, non-fluorinated cyclopentanamine has been validated in only a single imidazole chemotype with moderate potency (IC₅₀ = 9.6 nM), limiting its utility as a general-purpose fragment.

Custom Synthesis and Reference Standard Procurement for Analytical Method Development and QC Release Testing

The cis-3-fluorocyclopentanamine TFA salt (CAS 1154870-58-2, Toronto Research Chemicals catalog F588865) serves as a well-characterized reference standard for analytical method development, impurity profiling, and QC release testing in GMP synthesis campaigns . Its crystalline nature and high purity (>98% by HPLC from reputable vendors) enable its use as a calibration standard for LC-MS and GC-MS quantification of the free amine or its derivatives in reaction monitoring and purity assessment workflows. The distinct mass spectrometric fragmentation patterns of cis- versus trans-isomers (established by electron-ionization-induced mass spectrometry studies) provide unambiguous identity confirmation, a critical requirement for regulatory documentation in pharmaceutical development [4].

Quote Request

Request a Quote for 3-Fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.